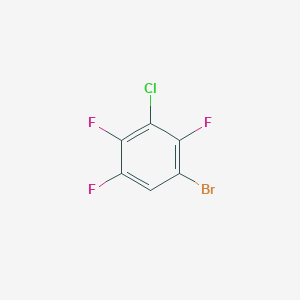

1-Bromo-3-chloro-2,4,5-trifluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-3-chloro-2,4,5-trifluorobenzene is an organofluorine compound . It has a CAS Number of 152840-71-6 and a molecular weight of 245.43 . It is a liquid at room temperature .

Synthesis Analysis

This compound undergoes a Br-Mg-exchange reaction with i-PrMgBr in THF to yield an organomagnesium compound .Molecular Structure Analysis

The linear formula of 1-Bromo-3-chloro-2,4,5-trifluorobenzene is C6HBrClF3 . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

1-Bromo-2,4,5-trifluorobenzene undergoes a Br-Mg-exchange reaction with i-PrMgBr in THF to yield an organomagnesium compound . The derivatives of this compound can be used as intermediates for the synthesis of qunolone antibacterial .Physical And Chemical Properties Analysis

1-Bromo-3-chloro-2,4,5-trifluorobenzene is a liquid at room temperature . It has a molecular weight of 245.43 .Scientific Research Applications

Triazidation and Cross-Linking Reagents

1-Bromo-3-chloro-2,4,5-trifluorobenzene has been studied for its potential in selective defluorination and triazidation processes. These processes yield compounds like 1,3,5-triazido-2,4,6-trichlorobenzene, which can be utilized as photoactive cross-linking reagents in polymer chemistry. Such compounds also serve as starting materials in organic synthesis and the photochemical creation of organic magnetic materials (Chapyshev & Chernyak, 2013).

Electrochemical Fluorination

Studies have been conducted on the electrochemical fluorination of halobenzenes, including 1-bromo-3-chloro-2,4,5-trifluorobenzene. These studies aim to understand the formation mechanisms and side reactions during the fluorination process, which is crucial for the production of various fluorinated compounds (Horio et al., 1996).

Regiospecific Functionalization

Regiospecific functionalization of compounds like 1-bromo-3-chloro-2,4,5-trifluorobenzene is a significant area of research. Novel organometallic methods have been developed to achieve this, enabling the functionalization at specific positions on the benzene ring. These methods are valuable for synthesizing complex organic compounds with precise structural requirements (Heiss & Schlosser, 2003).

Vibrational Spectroscopy Studies

Vibrational spectroscopy has been employed to study the properties of halogenated benzenes, including derivatives of 1-bromo-3-chloro-2,4,5-trifluorobenzene. These studies provide insights into the molecular vibrations and structural dynamics of these compounds, which are crucial for understanding their chemical behavior and potential applications (Reddy & Rao, 1994).

Synthesis of Novel Organic Compounds

1-Bromo-3-chloro-2,4,5-trifluorobenzene is used as a starting material in the synthesis of various organic compounds. For instance, its derivatives have been used in the preparation of compounds like 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, which serve as scaffolds for molecular receptors (Wallace et al., 2005).

Safety and Hazards

This compound is considered hazardous. It has a GHS07 pictogram and a warning signal word . The hazard statements include H315-H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

1-bromo-3-chloro-2,4,5-trifluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrClF3/c7-2-1-3(9)6(11)4(8)5(2)10/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYULIZVZKXJRMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-chloro-2,4,5-trifluorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2773661.png)

![1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole](/img/structure/B2773663.png)

![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2773664.png)

![7-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]heptanoic acid](/img/structure/B2773670.png)

![4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2773672.png)

![5-benzyl-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2773678.png)

![N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2773683.png)